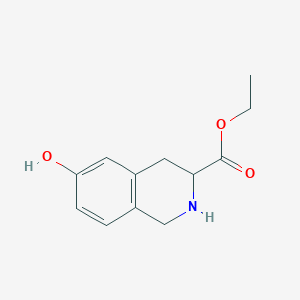

Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Übersicht

Beschreibung

Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound with the CAS Number: 134388-85-5 . It has a molecular weight of 221.26 . The IUPAC name for this compound is ethyl 6-hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate .

Molecular Structure Analysis

The InChI code for Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is 1S/C12H15NO3/c1-2-16-12(15)11-6-9-5-10(14)4-3-8(9)7-13-11/h3-5,11,13-14H,2,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Physical And Chemical Properties Analysis

Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

THIQ-based compounds, including Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, have been extensively studied in medicinal chemistry. They exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders . These compounds have garnered a lot of attention in the scientific community, leading to the development of novel THIQ analogs with potent biological activity .

Neurodegenerative Disorders

THIQ-based compounds have shown potential in the treatment of neurodegenerative disorders. The metal chelator clioquinol, a THIQ derivative, can prevent copper oxidation in β-amyloid fibrils, which may be useful in designing and developing new drugs for the therapy of Alzheimer’s disease .

Inhibitors of PD-1/PD-L1 Immune Checkpoint Pathway

THIQ-3-carboxylic acid derivatives have been designed as inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway . These inhibitors are emerging as a potential alternative therapeutic modality with distinct molecular characteristics as compared to the anti-PD-1 and anti-PD-L1 monoclonal antibodies .

Synthetic Strategies

THIQ-based compounds are also important in synthetic strategies. For example, Cai and coworkers synthesized 3-(2-aminoethylamino)-propyl-functionalized MCM-41-supported CuI complex (MCM-41-2N-CuI) and explored it as a heterogeneous catalyst for A3-coupling of THIQ, aldehyde, and alkynes .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Wirkmechanismus

Mode of Action

It is known that the compound is a derivative of tetrahydroisoquinoline, a class of compounds that have been studied for their potential biological activities .

Biochemical Pathways

Tetrahydroisoquinoline derivatives have been studied for their potential inhibitory effects on certain enzymes .

Result of Action

Tetrahydroisoquinoline derivatives have been studied for their potential biological activities .

Action Environment

It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c .

Eigenschaften

IUPAC Name |

ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-16-12(15)11-6-9-5-10(14)4-3-8(9)7-13-11/h3-5,11,13-14H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLQCKKJTOBRSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=C(CN1)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564953 | |

| Record name | Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

CAS RN |

134388-85-5 | |

| Record name | Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

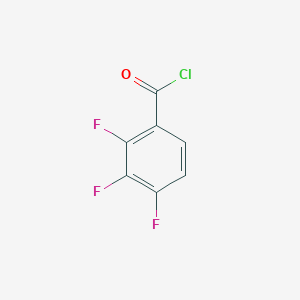

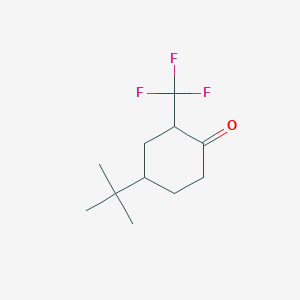

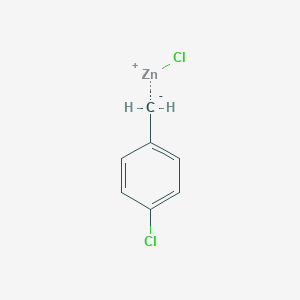

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene](/img/structure/B137392.png)